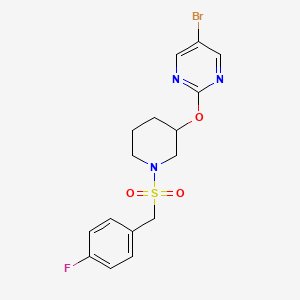

5-Bromo-2-((1-((4-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

説明

特性

IUPAC Name |

5-bromo-2-[1-[(4-fluorophenyl)methylsulfonyl]piperidin-3-yl]oxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrFN3O3S/c17-13-8-19-16(20-9-13)24-15-2-1-7-21(10-15)25(22,23)11-12-3-5-14(18)6-4-12/h3-6,8-9,15H,1-2,7,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDFOJOGOGNEAQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)F)OC3=NC=C(C=N3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrFN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-((1-((4-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves multiple steps:

Formation of the pyrimidine core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as urea and β-diketones.

Piperidine functionalization: The piperidine ring is synthesized separately and functionalized with a 4-fluorobenzyl group via nucleophilic substitution.

Sulfonylation: The piperidine derivative is then sulfonylated using sulfonyl chloride reagents.

Etherification: Finally, the functionalized piperidine is coupled with the brominated pyrimidine through an etherification reaction, typically using a base such as potassium carbonate in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the sulfonyl group.

Reduction: Reduction reactions may target the bromine substituent or the sulfonyl group, potentially converting them to less oxidized forms.

Substitution: The bromine atom on the pyrimidine ring is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.

Major Products

Oxidation: Products may include sulfoxides or sulfones.

Reduction: Reduced forms of the compound with hydrogen replacing the bromine or sulfonyl groups.

Substitution: New compounds with various nucleophiles replacing the bromine atom.

科学的研究の応用

Chemical Structure and Synthesis

The compound features a pyrimidine core substituted with a bromine atom and a piperidine moiety linked via an ether bond. The sulfonyl group attached to the piperidine enhances its pharmacological properties. The synthesis typically involves the reaction of 5-bromopyrimidine derivatives with sulfonyl chlorides and piperidine under controlled conditions, often using solvents like dichloromethane or N,N-dimethylformamide to facilitate the reaction.

Anticancer Properties

Recent studies have highlighted the anticancer potential of bromopyrimidine derivatives, including 5-Bromo-2-((1-((4-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine. These compounds have been evaluated for their cytotoxic effects against various cancer cell lines:

- Cell Lines Tested :

- HeLa (cervical cancer)

- A549 (lung adenocarcinoma)

- MCF-7 (breast cancer)

- A2780 (ovarian cancer)

- BGC-823 (gastric cancer)

The MTT assay is commonly used to assess cell viability, revealing that certain derivatives exhibit significant cytotoxicity, which may be attributed to their ability to interfere with DNA synthesis or induce apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial efficacy of 5-bromo-pyrimidine derivatives has also been investigated. In vitro studies demonstrate that these compounds possess activity against both Gram-positive and Gram-negative bacteria. The following bacterial strains have been tested:

- Staphylococcus aureus

- Streptococcus faecalis

- Bacillus subtilis

The compounds showed varying degrees of antibacterial activity, with some derivatives outperforming standard antibiotics in specific assays .

Synthesis and Evaluation Study

A detailed study focused on synthesizing novel bromopyrimidine analogs reported significant findings regarding their biological evaluation. The synthesized compounds were subjected to both antimicrobial and anticancer assays, demonstrating promising results that warrant further investigation into their pharmacokinetics and toxicity profiles .

Structure-Activity Relationship (SAR)

Research has also delved into the structure-activity relationship of various substituted bromopyrimidines. Modifications to the piperidine or sulfonyl groups have been shown to affect potency, suggesting that careful design can lead to more effective therapeutic agents .

作用機序

The mechanism of action of 5-Bromo-2-((1-((4-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine would depend on its specific application. In a biological context, it may interact with specific receptors or enzymes, modulating their activity. The sulfonyl group could form hydrogen bonds with target proteins, while the piperidine ring might interact with hydrophobic pockets.

類似化合物との比較

Key Structural Features :

- Pyrimidine Core : Provides a planar aromatic system for π-π interactions.

- 5-Bromo Substituent : Enhances electrophilicity and may influence binding affinity in biological targets.

- (4-Fluorobenzyl)sulfonyl Moiety : Enhances lipophilicity and metabolic stability due to fluorination and sulfonyl groups .

Comparison with Structurally Similar Compounds

Substituted Pyrimidines with Piperidine/Piperazine Moieties

Key Observations :

- Piperidine vs. Piperazine : Piperazine derivatives (e.g., 5-bromo-2-(4-ethylpiperazin-1-yl)pyrimidine) exhibit higher solubility due to additional nitrogen atoms but reduced metabolic stability compared to piperidine analogs .

- Sulfonyl Group Impact: The (4-fluorobenzyl)sulfonyl group in the target compound enhances steric bulk and may improve target selectivity compared to non-sulfonylated analogs like 5-bromo-2-[(4-fluorobenzyl)oxy]pyrimidine .

Pyrimidines with Aromatic Substituents

Key Observations :

- Biological Activity : Compounds with extended aromatic systems (e.g., nitrophenyl or benzamide groups) show enhanced interactions with enzymes like kinases, as seen in CAS 1884220-36-3 .

生物活性

5-Bromo-2-((1-((4-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a pyrimidine ring substituted with bromine and a piperidine moiety linked via an ether bond. The presence of a sulfonyl group attached to a fluorobenzyl substituent enhances its reactivity and potential biological interactions.

Synthetic Routes

The synthesis typically involves several steps:

- Formation of the Pyrimidine Core : Synthesized through condensation reactions involving urea and β-diketones.

- Piperidine Functionalization : The piperidine ring is synthesized separately and functionalized with a 4-fluorobenzyl group via nucleophilic substitution.

- Sulfonylation : The piperidine derivative is sulfonylated using sulfonyl chloride reagents.

- Etherification : Finally, the functionalized piperidine is coupled with the brominated pyrimidine using a base like potassium carbonate.

The biological activity of 5-Bromo-2-((1-((4-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine may involve:

- Receptor Interaction : The compound may act as a ligand in receptor-ligand studies, modulating the activity of specific enzymes or receptors.

- Hydrogen Bonding : The sulfonyl group can form hydrogen bonds with target proteins, while the piperidine ring may interact with hydrophobic pockets within these proteins .

Pharmacological Properties

Research indicates that compounds with similar structures exhibit various pharmacological activities:

- Antimicrobial Activity : Derivatives have shown promising antimicrobial effects against various pathogens, including Gram-positive and Gram-negative bacteria .

- CNS Activity : The piperidine structure suggests potential activity as a central nervous system agent, possibly influencing neurotransmitter systems .

- Enzyme Inhibition : The sulfonamide functionality is associated with enzyme inhibition, including acetylcholinesterase (AChE) and urease, indicating potential therapeutic applications in neurodegenerative diseases and metabolic disorders .

Antimicrobial Evaluation

In vitro studies have demonstrated that derivatives of compounds similar to 5-Bromo-2-((1-((4-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine exhibit significant antimicrobial activity. For instance:

- Minimum Inhibitory Concentration (MIC) values for certain derivatives ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis.

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 7b | 0.25 | Staphylococcus epidermidis |

Enzyme Inhibition Studies

Studies have shown that compounds containing the piperidine nucleus can act as effective inhibitors for various enzymes:

- Compounds demonstrated strong inhibitory activity against urease, which is essential for treating urinary tract infections.

| Compound | IC50 (μM) | Enzyme Target |

|---|---|---|

| 7l | 2.14±0.003 | Urease |

| 7m | 0.63±0.001 | AChE |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-Bromo-2-((1-((4-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, Suzuki-Miyaura cross-coupling using bis(pinacolato)diboron under palladium catalysis is effective for introducing aryl/heteroaryl groups to the pyrimidine core . Optimize yields by controlling reaction temperature (80–100°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents (1:1.2 for boronic ester:halogenated precursor). Monitor progress via TLC or HPLC .

Q. How can the structural identity and purity of the compound be verified post-synthesis?

- Methodology : Use single-crystal X-ray diffraction (SC-XRD) for unambiguous structural confirmation. Refinement parameters such as R-factor (<0.05) and data-to-parameter ratios (>12:1) ensure accuracy . Complement with / NMR to confirm proton environments (e.g., sulfonyl protons at δ 3.2–3.5 ppm) and LC-MS for purity (>95%) .

Q. What solvents and conditions are suitable for solubility and formulation in biological assays?

- Methodology : The compound is sparingly soluble in water but dissolves in DMSO (≥10 mM stock solutions). For in vitro assays, prepare working solutions in PBS (pH 7.4) with ≤0.1% DMSO to avoid cytotoxicity. Use sonication (15–30 min) to ensure homogeneity .

Advanced Research Questions

Q. How do substituents on the pyrimidine and piperidine rings influence bioactivity?

- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with variations in halogenation (e.g., replacing Br with Cl) or sulfonyl groups. Assess inhibitory potency (e.g., IC) in enzyme assays (e.g., kinase inhibition) and correlate with steric/electronic parameters (Hammett constants) . Molecular docking (AutoDock Vina) can predict binding interactions with target proteins .

Q. What crystallographic data are critical for understanding conformational flexibility?

- Methodology : Analyze SC-XRD data to determine dihedral angles between the pyrimidine and piperidine rings. For example, a dihedral angle >30° indicates reduced conjugation, potentially affecting binding to planar active sites. Use software like SHELX for refinement and Mercury for visualization .

Q. How can in vivo pharmacokinetic (PK) parameters be optimized for this compound?

- Methodology : Administer the compound (5–10 mg/kg) in rodent models and collect plasma samples at intervals (0.5–24 hr). Quantify via LC-MS/MS. Improve bioavailability by micronization (particle size <5 µm) or lipid-based nanoformulations. Monitor metabolites using high-resolution mass spectrometry (HRMS) .

Q. What experimental designs mitigate variability in biological activity assays?

- Methodology : Use randomized block designs with split-plot arrangements to account for batch-to-batch variability. For example, assign treatment groups (n=4 replicates) to blocks based on synthesis batches. Statistical tools like ANOVA (α=0.05) and post-hoc Tukey tests identify significant differences .

Q. How should contradictory data on cytotoxicity be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。